molecular formula C₂₆H₂₉NO . C₆H₈O₇ B001152 Tamoxifen citrate CAS No. 54965-24-1

Tamoxifen citrate

Cat. No. B001152
CAS RN: 54965-24-1
M. Wt: 563.6 g/mol
InChI Key: FQZYTYWMLGAPFJ-OQKDUQJOSA-N
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Description

Synthesis Analysis

The synthesis of Tamoxifen Citrate involves complex chemical processes aimed at producing an effective antiestrogen compound. One method involves the aldol reaction of benzyl phenyl ketone with acetaldehyde followed by Friedel-Crafts substitution with anisole, leading to tamoxifen derivatives through a series of steps including the installation of the side-chain moiety and the base-induced double-bond migration to form the tetra-substituted olefin structure (Shiina et al., 2007). Another approach utilizes nickel-catalyzed arylative carboxylation to synthesize tamoxifen from disubstituted alkyne using a catalytic amount of Ni(0) and DBU under carbon dioxide atmosphere (Shimizu et al., 2006).

Molecular Structure Analysis

Tamoxifen Citrate's efficacy is intricately linked to its molecular structure, characterized by its ability to bind to estrogen receptors and block estrogen's effects. The structure of Tamoxifen includes various polymorphic forms, which are crucial for its antiestrogenic properties. A vibrational study has been conducted to identify and characterize these polymorphic forms, aiding in understanding the compound's stability and effectiveness (Gamberini et al., 2007).

Chemical Reactions and Properties

Tamoxifen Citrate's chemical properties are pivotal in its function as an antiestrogen. It undergoes various chemical reactions that influence its interaction with estrogen receptors. For instance, tamoxifen induces oxidative stress and mitochondrial apoptosis via stimulating mitochondrial nitric oxide synthase, highlighting its complex interactions at the cellular level (Nazarewicz et al., 2007).

Physical Properties Analysis

The physical properties of Tamoxifen Citrate, such as solubility and stability, significantly affect its delivery and efficacy. Studies focusing on self-nanoemulsifying drug delivery systems and lecithin/chitosan nanoparticles have been developed to improve oral administration, highlighting efforts to enhance its physical properties for better therapeutic outcomes (Elnaggar et al., 2009; Barbieri et al., 2013).

Chemical Properties Analysis

The chemical properties of Tamoxifen Citrate, including its interactions and reactions within biological systems, play a crucial role in its antiestrogenic effects. Its ability to induce oxidative stress and affect mitochondrial functions exemplifies its complex chemical behavior, which is essential for its therapeutic action against breast cancer cells (Nazarewicz et al., 2007).

Scientific Research Applications

  • Drug Delivery Systems : Tamoxifen citrate can be formulated into self-nanoemulsifying drug delivery systems (SNEDDS) to enhance its oral efficacy, addressing issues like poor water solubility and vulnerability to enzymatic degradation (Elnaggar, El-Massik, & Abdallah, 2009).

  • Breast Cancer Treatment : It's a key drug in breast cancer treatment, blocking estrogen action and showing consistent beneficial effects on disease-free survival (Love, 1989). Tamoxifen citrate is found in highest concentrations in the hypophysis during endocrine treatment for breast cancer (Kafkaslı, 1998).

  • Chemoprevention : Continuous administration of tamoxifen citrate following exposure to a carcinogen can prevent tumors in rodent mammary model systems and improve survival in humans (Love, 1989).

  • Cell Death Induction : It induces cell death via apoptosis in both estrogen receptor-positive and estrogen receptor-negative breast cancer cell lines, particularly in ER-positive MCF-7 cells (Keene, Azuelos, & Majumdar, 2014).

  • Treatment of Primary Breast Cancer : As a non-steroidal estrogen agonist and antagonist agent, tamoxifen citrate is used as adjuvant therapy in primary breast cancer treatment (Jeong et al., 2003).

  • Side Effects and Risks : It may increase risks for thromboembolic events, endometrial cancer, and strokes, although it effectively reduces the risk for invasive breast cancer (Nelson et al., 2009). Additionally, there's evidence suggesting its implication in the development of endometrial carcinomas in postmenopausal women on breast cancer therapy (Malfetano, 1990).

  • Nanoparticle Applications : Nanoparticles containing tamoxifen citrate offer controlled drug delivery for prolonged periods, and transferrin-conjugated solid lipid nanoparticles enhance active targeting in breast cancer treatment (Bhagwat et al., 2020; Sahana, Santra, Basu, & Mukherjee, 2010).

  • Potential for Hepatotoxicity : There are concerns about tamoxifen citrate causing oxidative stress in liver cells, leading to liver injury, but certain substances like green tea extract and lycopene have been found to potentially mitigate this effect (El-Beshbishy, 2005; Adikwu, Ebinyo, & Benalayefa, 2020).

  • Uterine and Ocular Side Effects : Tamoxifen citrate can cause adverse effects at the uterine level and subtle visual disturbances in some patients (Ascher, Imaoka, & Lage, 2000; Rolf, 1998).

  • Pregnancy Risks : Exposure during pregnancy can lead to fetal abnormalities like Goldenhar's syndrome (Cullins, Pridjian, & Sutherland, 1994).

  • Maculopathy : Tamoxifen therapy can cause crystalline maculopathy, a rare complication that needs differentiation from other conditions (Rijal, Nakhwa, & Sindal, 2014).

Safety And Hazards

Tamoxifen citrate therapy includes risks such as endometrial cancer, DVT, PE, stroke, cataract formation and cataract surgery . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYTYWMLGAPFJ-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10540-29-1 (Parent)
Record name Tamoxifen citrate [USAN:USP:JAN]
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DSSTOX Substance ID

DTXSID8021301
Record name Tamoxifen citrate
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Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tamoxifen citrate

CAS RN

54965-24-1
Record name Tamoxifen citrate
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Record name Tamoxifen citrate [USAN:USP:JAN]
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Record name Tamoxifen citrate
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Record name Tamoxifen citrate
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Record name Tamoxifen citrate
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Record name (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Record name TAMOXIFEN CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,860
Citations
MB Gorin, R Day, JP Costantino, B Fisher… - American journal of …, 1998 - Elsevier
PURPOSE: To estimate the prevalence of abnormalities in visual function and ocular structures associated with the long-term use of tamoxifen citrate. METHODS: A single-masked, …
Number of citations: 165 www.sciencedirect.com
YSR Elnaggar, MA El-Massik, OY Abdallah - International journal of …, 2009 - Elsevier
… Under the aforementioned circumstances, the current work endeavors to design an optimal SNEDD system of tamoxifen citrate. Formula optimization was based on in vitro assessments…
Number of citations: 370 www.sciencedirect.com
CSP Sastry, JL Rao, KR Rao - Talanta, 1995 - Elsevier
Three simple and sensitive spectrophotometric methods for the determination of tamoxifen citrate have been developed. They are based on the formation of an ion-association complex …
Number of citations: 26 www.sciencedirect.com
F Dehghani, N Farhadian… - European Journal of …, 2017 - Elsevier
… The aim of this study was to prepare and characterize a new nanocarrier for oral delivery of tamoxifen citrate (TMC) as a lipophilic oral administrated drug. This drug has low oral …
Number of citations: 71 www.sciencedirect.com
R Maji, NS Dey, BS Satapathy… - International journal …, 2014 - Taylor & Francis
… Citation7 – Citation10 Tamoxifen citrate, an antiestrogenic … Depending upon the dose and tissue, Tamoxifen citrate can … release delivery of Tamoxifen citrate in nanoparticles so that they …
Number of citations: 117 www.tandfonline.com
R Boostanfar, JK Jain, DR Mishell Jr, RJ Paulson - Fertility and sterility, 2001 - Elsevier
Objective: To compare the rates of ovulation and pregnancy after tamoxifen citrate (TMX) or clomiphene citrate (CC) among anovulatory women with infertility. Design: Prospective …
Number of citations: 144 www.sciencedirect.com
DA Adamopoulos, A Pappa, E Billa, S Nicopoulou… - Fertility and sterility, 2003 - Elsevier
… of the antiestrogen tamoxifen citrate and the androgen … assigned to two treatment groups with tamoxifen citrate, 20 mg/d, and … CONCLUSION(S): Treatment with tamoxifen citrate and …
Number of citations: 150 www.sciencedirect.com
N SreeHarsha, JG Hiremath, S Chilukuri… - BioMed research …, 2019 - hindawi.com
… dissolution of tamoxifen citrate to ascertain the optimal conditions for faster dissolution. Using the solvent evaporation method and hydrophilic carriers, we formulated tamoxifen citrate (…
Number of citations: 21 www.hindawi.com
O Yoldas, T Karaca, BC Bilgin, OH Yilmaz… - journal of surgical …, 2015 - Elsevier
… Tamoxifen citrate is a selective estrogen receptor modulator, … determine the effect of tamoxifen citrate on the prevention of … Tamoxifen citrate has been used for the treatment of breast …
Number of citations: 10 www.sciencedirect.com
E Memisoglu-Bilensoy, I Vural, A Bochot… - Journal of controlled …, 2005 - Elsevier
… directly from inclusion complexes of tamoxifen citrate and β-CDC6 (1… tamoxifen citrate loaded nanospheres and nanocapsules was determined against MCF-7 cells and tamoxifen citrate …
Number of citations: 153 www.sciencedirect.com

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